molecular formula C9H12FN3 B11750208 1-(4-Fluoropyridin-2-yl)piperazine

1-(4-Fluoropyridin-2-yl)piperazine

Cat. No.: B11750208
M. Wt: 181.21 g/mol
InChI Key: HEZSFSBXDQPVAV-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov It is often referred to as a "privileged scaffold" because its structure is frequently found in compounds with a wide range of biological activities. researchgate.netnih.gov The versatility of the piperazine moiety stems from its unique physicochemical properties. Its basic nature allows for the formation of salts, which can improve solubility and formulation characteristics. researchgate.netnih.gov Furthermore, the conformational flexibility of the piperazine ring enables it to interact favorably with a variety of biological targets. researchgate.net

The presence of two nitrogen atoms provides opportunities for substitution, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. nih.gov This adaptability has led to the incorporation of the piperazine scaffold into a vast array of therapeutic agents. Research has demonstrated that piperazine derivatives exhibit a broad spectrum of pharmacological activities, as highlighted in the table below. researchgate.netontosight.aimdpi.com

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
AntifungalInfectious Diseases
AntidepressantNeurology
AntianxietyNeurology
AnticonvulsantNeurology
AntimalarialInfectious Diseases
AntidiabeticEndocrinology

The widespread application of the piperazine scaffold underscores its importance as a fundamental building block in the design and synthesis of new bioactive compounds. researchgate.netontosight.ai

Role of Fluorine Substitution in Pyridine (B92270) Moieties for Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. google.com The unique properties of the fluorine atom, when incorporated into a pyridine ring, can profoundly influence the biological activity of the resulting compound.

Key properties of fluorine and their effects are summarized in the table below:

Property of FluorineImpact on Biological Activity
High Electronegativity Alters the acidity (pKa) of nearby functional groups, which can enhance binding interactions with target proteins. sigmaaldrich.com
Small van der Waals Radius Allows fluorine to act as a bioisostere of a hydrogen atom, often with minimal steric hindrance. google.com
Strong Carbon-Fluorine (C-F) Bond Increases metabolic stability by blocking sites of oxidative metabolism, leading to a longer duration of action. google.comsigmaaldrich.com
Increased Lipophilicity Can improve a molecule's ability to cross cell membranes and the blood-brain barrier. google.comsigmaaldrich.com

Specifically, in pyridine rings, fluorine substitution can modulate the electron density of the ring system, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. medchemexpress.com This can lead to increased potency and selectivity of a drug candidate. google.com The strategic placement of fluorine can also mitigate unwanted side effects by altering the metabolic profile of a compound. sigmaaldrich.com

Overview of Research Trajectories for 1-(4-Fluoropyridin-2-yl)piperazine and Related Analogues

While specific research focusing exclusively on this compound is part of ongoing discovery processes, the research trajectories for its close analogues provide significant insight into its potential applications. This compound serves as a crucial intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The combination of the versatile piperazine scaffold and the modulating effects of the fluoropyridine moiety makes it an attractive starting point for drug discovery programs.

One major area of investigation for analogous structures is in the field of neuroscience . For instance, derivatives of 1-(fluoropyridin-3-yl-oxy)propyl)piperazines have been synthesized and evaluated as agonists for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.net These receptors are important targets for the treatment of various central nervous system disorders, including Parkinson's disease and schizophrenia.

Another significant research avenue is in the development of transporter inhibitors . Analogues such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been identified as inhibitors of human equilibrative nucleoside transporters (ENTs). polyu.edu.hkwesternsydney.edu.au These transporters are involved in nucleoside salvage pathways and are targets for antiviral and anticancer therapies. The fluorinated piperazine moiety is often crucial for the inhibitory activity of these compounds. polyu.edu.hkwesternsydney.edu.au

Furthermore, patents reveal the use of substituted pyridine derivatives, which can be synthesized from intermediates like this compound, as SARM1 inhibitors . google.com SARM1 is a protein involved in the process of axonal degeneration, making its inhibitors potential therapeutics for neurodegenerative diseases and nerve injury.

The compound and its isomers, such as 1-(2-fluoropyridin-4-yl)piperazine (B1382245), are frequently cited in the patent literature as building blocks for a wide range of biologically active molecules, indicating their broad utility in the synthesis of novel chemical entities for various therapeutic areas. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)piperazine

InChI

InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

HEZSFSBXDQPVAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(4-Fluoropyridin-2-yl)piperazine

The construction of the this compound core predominantly relies on the formation of the C-N bond between the piperazine (B1678402) ring and the 4-fluoropyridine (B1266222) moiety. Several robust and versatile synthetic strategies have been established for this purpose, with nucleophilic aromatic substitution (SNAr) being the most prevalent. Other significant methods include the palladium-catalyzed Buchwald-Hartwig amination and, to a lesser extent, reductive amination protocols.

Starting Materials and Precursors in Synthesis

The choice of starting materials is dictated by the selected synthetic route. For the common SNAr approach, the key precursors are a suitably activated 4-fluoropyridine derivative and piperazine.

A common starting material is 2-chloro-4-fluoropyridine (B1362352) or 2-bromo-4-fluoropyridine (B1291336) . The halogen at the 2-position serves as a good leaving group, activated by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom at the 4-position. In some instances, 2,4-difluoropyridine (B1303125) can also be employed, where one of the fluorine atoms is selectively displaced by piperazine.

For Buchwald-Hartwig amination, the precursors would typically be a 2-halo-4-fluoropyridine (where the halogen is bromine or iodine for higher reactivity) and piperazine, often with one of the piperazine nitrogens protected (e.g., with a Boc group) to prevent double arylation.

Reductive amination strategies would necessitate a different set of precursors, such as a 4-fluoropyridin-2-one derivative which would be converted to an intermediate that can react with piperazine under reductive conditions.

Reaction Conditions and Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and, where applicable, the catalytic system.

For Nucleophilic Aromatic Substitution (SNAr) , reactions are typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile. The reaction often requires elevated temperatures, ranging from 80 °C to 150 °C, to proceed at a reasonable rate. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is commonly added to neutralize the hydrogen halide formed during the reaction. In many cases, an excess of piperazine can serve as both the nucleophile and the base.

Buchwald-Hartwig amination requires a palladium catalyst and a suitable phosphine (B1218219) ligand. Common catalyst precursors include Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP being frequently employed. researchgate.net A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential for the catalytic cycle. organic-chemistry.org The reaction is typically performed in an anhydrous aprotic solvent like toluene (B28343) or dioxane under an inert atmosphere.

Reductive amination protocols generally involve the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.netnih.gov In the context of synthesizing the target molecule, this could involve the in-situ formation of an iminium ion from a pyridine precursor and piperazine, which is then reduced. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.gov The reaction is usually carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for the synthesis of this compound. nih.gov This is due to the inherent reactivity of the 2-position in the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. The presence of a fluorine atom at the 4-position further enhances this activation through its electron-withdrawing inductive effect.

The reaction proceeds via an addition-elimination mechanism, where the piperazine nitrogen attacks the carbon atom bearing the leaving group (e.g., chlorine or bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring and yields the desired product. The higher electronegativity of fluorine makes 2-fluoropyridines generally more reactive in SNAr reactions than their chloro- or bromo-analogues. nih.gov

A typical reaction involves heating a 2-halo-4-fluoropyridine with an excess of piperazine in a suitable solvent. The use of excess piperazine is often advantageous as it can also act as the base to trap the generated acid.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
Starting MaterialNucleophileSolventBaseTemperature (°C)
2-Chloro-4-fluoropyridinePiperazineDMSOK₂CO₃120
2,4-DifluoropyridinePiperazineAcetonitrileExcess Piperazine100

This table presents illustrative reaction conditions based on common practices for SNAr reactions of halopyridines.

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond in this compound, particularly when SNAr reactions are sluggish or incompatible with other functional groups present in the starting materials. organic-chemistry.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions. nih.gov

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (2-bromo- or 2-iodo-4-fluoropyridine), followed by coordination of the amine (piperazine) and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired N-arylpiperazine product and regenerates the palladium(0) catalyst. organic-chemistry.org

To achieve mono-arylation of piperazine, it is often necessary to use a large excess of piperazine or to employ N-Boc-piperazine, followed by a deprotection step. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being preferred to promote both the oxidative addition and reductive elimination steps. nih.gov

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination
Aryl HalideAmineCatalystLigandBaseSolvent
2-Bromo-4-fluoropyridineN-Boc-piperazinePd₂(dba)₃XPhosNaOtBuToluene
2-Iodo-4-fluoropyridinePiperazinePd(OAc)₂BINAPCs₂CO₃Dioxane

This table illustrates common catalytic systems used in Buchwald-Hartwig amination for the synthesis of N-arylpiperazines.

Reductive Amination Protocols

Reductive amination provides an alternative synthetic route, although it is less commonly reported for the direct synthesis of this compound compared to SNAr and Buchwald-Hartwig reactions. researchgate.netnih.gov This method typically involves the reaction of a carbonyl compound with an amine to form an enamine or iminium ion intermediate, which is then reduced in situ.

For the synthesis of the target compound, a potential precursor could be a derivative of 4-fluoropyridin-2-one. This could be reacted with piperazine under acidic conditions to form an enamine or iminium intermediate, which is then reduced by a selective reducing agent such as sodium triacetoxyborohydride. This one-pot procedure is attractive due to its operational simplicity.

Synthesis of Structurally Related Piperazine Derivatives

The synthetic methodologies described for this compound are broadly applicable to the synthesis of a wide range of structurally related piperazine derivatives. For instance, the reaction of various substituted 2-halopyridines or 2-halopyrimidines with piperazine or its derivatives via SNAr is a cornerstone in the synthesis of numerous pharmaceutical agents.

Similarly, the Buchwald-Hartwig amination has been extensively used to couple a diverse array of aryl and heteroaryl halides with piperazines, enabling the construction of large libraries of compounds for drug discovery. The choice of the specific halide and the substitution pattern on both the aromatic ring and the piperazine moiety can be readily varied to explore structure-activity relationships.

Reductive amination also provides a versatile entry point to N-alkylated piperazine derivatives, where a pre-formed arylpiperazine can be reacted with various aldehydes and ketones to introduce a wide range of substituents on the second nitrogen atom of the piperazine ring. researchgate.netnih.gov This highlights the modularity of these synthetic approaches in generating diverse chemical entities based on the piperazine scaffold.

Diversification of the Piperazine Ring System

The piperazine ring of this compound serves as a key anchor point for structural diversification, allowing for the expansion to larger ring systems or contraction to smaller, related heterocycles. These modifications significantly impact the compound's conformational flexibility and physicochemical properties.

Homopiperazine (B121016) Analogues

The expansion of the six-membered piperazine ring to a seven-membered homopiperazine (1,4-diazepane) ring is a common strategy in medicinal chemistry to alter receptor binding and pharmacokinetic profiles. The synthesis of homopiperazine analogues can be achieved through several established routes. One common method involves the reaction of a suitable diamine, such as homopiperazine, with an activated pyridine derivative. For instance, analogues like 1-(5-chloropyridin-2-yl)-1,4-diazepane (B2427982) have been successfully synthesized by reacting homopiperazine with 2,5-dichloropyridine (B42133) in ethylene (B1197577) glycol at elevated temperatures. nih.gov This approach suggests that 1-(4-fluoropyridin-2-yl)homopiperazine could be similarly prepared from homopiperazine and 2,4-difluoropyridine.

Another synthetic route to homopiperazine itself involves a multi-step process starting from 4-piperidone (B1582916) hydrochloride hydrate. This process includes amino protection, oximation, molecular rearrangement to form a protected 5-carbonyl homopiperazine, followed by reduction and deprotection. google.com General methods for synthesizing N,N'-disubstituted homopiperazines are also well-documented, often starting from ethylenediamine (B42938) and involving cyclization with a 1,3-dihalopropane. google.com These fundamental synthetic strategies provide the toolkit for creating a variety of 1-(4-fluoropyridin-2-yl)homopiperazine analogues for further investigation.

Table 1: Synthesis of Homopiperazine Analogues

Starting Materials Reagents and Conditions Product Reference
Homopiperazine, 2,5-dichloropyridine Ethylene glycol, 150°C, 12 hrs 1-(5-chloropyridin-2-yl)-1,4-diazepane nih.gov
4-Piperidone hydrochloride hydrate Amino protecting agent, oximation, rearrangement, reduction, deprotection Homopiperazine google.com
Piperidine (B6355638) Analogues

The replacement of the piperazine ring with a piperidine moiety represents another significant structural modification. This changes the nature of the nitrogen atom at the 4-position, removing its potential for substitution and altering the hydrogen bonding capacity of the molecule. The synthesis of piperidine-containing analogues can be approached in several ways.

One strategy involves the synthesis of piperazine-based compounds that incorporate a piperidine ring as a substituent. For example, 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine has been synthesized via reductive amination, reacting a protected 2-(piperazin-1-yl)ethanamine with N-methyl-4-piperidone. nih.gov A key intermediate for many syntheses is tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, which provides a handle for further functionalization. ambeed.com

More direct piperidine analogues, where the piperazine ring is entirely replaced, can be synthesized through various modern organic chemistry methods. These include multicomponent reactions, transition-metal-catalyzed cyclizations, and radical-mediated cyclizations of appropriate precursors. ajchem-a.comnih.gov For instance, 4-aryl-1-aminoalkylpiperidine analogues can be prepared from an appropriate aryl halide and an aminoalkylpiperidine, often involving coupling reactions. researchgate.net

Table 2: Synthesis of Piperidine-Containing Analogues

Starting Materials Key Reaction Type Product Class Reference
Protected 2-(piperazin-1-yl)ethanamine, N-methyl-4-piperidone Reductive Amination Piperidinyl-piperazine nih.gov
Aryl halide, Aminoalkylpiperidine Coupling Reaction 4-Aryl-1-aminoalkylpiperidine researchgate.net

Modifications on the Pyridine Moiety

Alterations to the electronic environment and substitution pattern of the pyridine ring are critical for modulating the biological activity of this compound.

Positional Isomers of Fluoropyridine Substitution

The position of the fluorine atom on the pyridine ring significantly influences the molecule's electronic properties and its interactions with biological targets. The synthesis of positional isomers of 1-(fluoropyridinyl)piperazine is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a difluorinated pyridine is reacted with a piperazine, often with one nitrogen atom protected (e.g., with a Boc group).

For example, the synthesis of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate has been accomplished by reacting tert-butyl piperazine-1-carboxylate with 2,6-difluoropyridine. nih.gov Similarly, reacting the same protected piperazine with 2,4-difluoropyridine can yield the corresponding 1-(2-fluoropyridin-4-yl)piperazine (B1382245) isomer. nih.govuni.lu These intermediates can then be deprotected and further functionalized. Research has demonstrated the successful synthesis of various cinnamylated derivatives of these positional isomers, highlighting the feasibility of creating a diverse library of compounds based on the fluorine's location. nih.gov

Table 3: Positional Isomers of Fluoropyridinylpiperazine

Fluoropyridine Precursor Piperazine Reagent Product Intermediate Reference
2,6-difluoropyridine tert-Butyl piperazine-1-carboxylate tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate nih.gov
2,4-difluoropyridine tert-Butyl piperazine-1-carboxylate tert-Butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate nih.gov
Alternative Heterocyclic Ring Systems

Common synthetic methods, such as the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles, are employed for this purpose. mdpi.com For instance, reacting N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate yields a pyrimidinyl-piperazine derivative. nih.gov Similarly, the synthesis of 1-(4-hydroxyphenyl)-4-(5-trifluoromethylpyrid-2-yl)piperazine from 1-(4-hydroxyphenyl)piperazine (B1294502) and 2-chloro-5-trifluoromethylpyridine demonstrates the introduction of a trifluoromethyl-substituted pyridine ring. prepchem.com Other heterocyclic systems, such as pyrimidinyl and quinolinyl moieties, have also been successfully incorporated into piperazine-containing scaffolds. researchgate.net

Introduction of Various Substituents for Structural Modification

The introduction of diverse substituents onto the core 1-(aryl)piperazine structure is a cornerstone of analog synthesis, primarily targeting the secondary amine of the piperazine ring. This position is readily amenable to a wide range of chemical transformations, including alkylation, acylation, and sulfonylation. nih.gov

These modifications allow for the attachment of various functional groups and pharmacophores to modulate the compound's properties. For example, long-chain substituents can be introduced, as seen in the synthesis of 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, where an alkylating agent is used to append a thioether-containing chain. nih.gov Acylation reactions can be used to introduce amide functionalities, such as in the synthesis of (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone. nih.gov Furthermore, complex side chains can be built up, as demonstrated by the synthesis of piperazinylacetamides and other derivatives designed to interact with specific biological targets. ossila.comnih.gov These structural modifications are instrumental in fine-tuning the pharmacological profile of the parent compound.

Table 4: Examples of Structural Modifications via Substitution

Core Scaffold Reaction Type Introduced Substituent Resulting Compound Class Reference
1-(5-chloropyridin-2-yl)-1,4-diazepane Alkylation 3-((4-fluorophenyl)thio)propyl Alkylated homopiperazine nih.gov
1-(4,4'-difluorobenzhydryl)piperazine Acylation Cyclohexylcarbonyl Acylated piperazine nih.gov
1-(4,4'-difluorobenzhydryl)piperazine Tosylation Tosyl group Sulfonylated piperazine nih.gov
Phenyl piperazine Acylation followed by substitution 2-(2-chloro-6-methylphenoxy)acetyl Piperazinylacetamide derivative researchgate.net

Advanced Synthetic Techniques and Optimization

The pursuit of more efficient, cost-effective, and environmentally benign synthetic routes has driven the development of advanced techniques such as one-pot reactions and stereoselective syntheses. These approaches are particularly relevant in pharmaceutical and materials science, where the structural complexity and purity of compounds like this compound are paramount.

One-Pot Reaction Schemes

One-pot synthesis, the sequential execution of multiple reaction steps in a single reactor without the isolation of intermediates, offers significant advantages in terms of reduced waste, time, and resource consumption. For the synthesis of this compound, a plausible one-pot approach would involve the direct coupling of a suitable fluoropyridine precursor with piperazine.

A highly relevant and powerful method for forming the crucial C-N bond in N-arylpiperazines is the Buchwald-Hartwig amination. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance. nih.govresearchgate.net A potential one-pot synthesis of this compound could be envisioned starting from 2-chloro-4-fluoropyridine or 2-bromo-4-fluoropyridine and piperazine. The reaction would be carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This approach streamlines the synthesis by avoiding the isolation of intermediates and can often lead to high yields in a single operational step. nih.gov

Furthermore, solvent-free conditions for Buchwald-Hartwig aminations of piperazine have been reported, presenting a greener alternative for the synthesis of N-arylpiperazines. nih.gov Applying such a method to the synthesis of this compound could further enhance its environmental credentials. Another potential one-pot strategy involves the regioselective ring-opening of non-activated arylaziridines, which has been shown to produce 2,5-disubstituted N,N-dialkylpiperazines. nih.gov While this would require a different starting material, it highlights the diversity of one-pot methodologies available for piperazine synthesis.

Reaction Type Starting Materials Catalyst/Reagents Conditions Key Advantages
Buchwald-Hartwig Amination2-halo-4-fluoropyridine, PiperazinePd catalyst, Phosphine ligand, BaseAerobic, potentially solvent-freeHigh efficiency, broad scope, reduced steps. nih.gov
Regioselective Aziridine Ring-OpeningN-alkyl arylaziridineLewis acid catalyst-Access to substituted piperazines. nih.gov
Chemoenzymatic SynthesisKetone, Aryl bromideBiocatalyst (e.g., AmDH), Pd catalystOne-pot, two-stepHigh enantioselectivity. nih.gov

Stereoselective Synthesis Approaches

While this compound itself is achiral, the introduction of substituents on the piperazine ring would create stereocenters, necessitating stereoselective synthetic methods to control the spatial arrangement of atoms. The development of chiral piperazine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. rsc.orgrsc.org

Several strategies can be envisioned for the stereoselective synthesis of derivatives of this compound. These methods generally fall into categories such as the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis. ethz.ch

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core. clockss.org For instance, a chiral amino acid could be elaborated through a series of steps to form a substituted piperazine ring, which would then be coupled with the 4-fluoropyridinyl moiety.

Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to the piperazine scaffold to direct the stereoselective formation of a new stereocenter. nih.gov After the desired transformation, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method that employs a chiral catalyst to induce enantioselectivity in a reaction. caltech.edu For piperazine synthesis, asymmetric lithiation-substitution has been used to create enantiopure α-substituted piperazines. nih.govmdpi.comacs.org This involves the use of a chiral ligand, such as (-)-sparteine, to direct the deprotonation and subsequent electrophilic trapping at a specific position on the piperazine ring. nih.govacs.org Catalytic asymmetric allylic alkylation has also been employed to synthesize enantioenriched piperazin-2-ones, which can be further converted to chiral piperazines. caltech.edu

The choice of method would depend on the desired substitution pattern and the specific stereoisomer required. Given the importance of chiral piperazines in drug discovery, the development of stereoselective routes to derivatives of this compound represents a valuable area of research. rsc.orgrsc.org

Method Description Example Application Key Features
Chiral Pool SynthesisUtilizes enantiopure starting materials like amino acids.Synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine. clockss.orgInherits chirality from starting material.
Asymmetric LithiationDeprotonation with a chiral base followed by electrophilic quench.Synthesis of enantiopure α-substituted N-Boc piperazines using s-BuLi/(-)-sparteine. nih.govacs.orgDirect functionalization of the piperazine ring.
Catalytic Asymmetric Allylic AlkylationPalladium-catalyzed alkylation of piperazin-2-ones.Synthesis of α-tertiary piperazin-2-ones. caltech.eduAccess to highly enantioenriched products.
BiocatalysisUse of enzymes for stereoselective transformations.Reductive amination of ketones to chiral amines using amine dehydrogenases (AmDHs). nih.govHigh enantiomeric excess, mild conditions.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

Understanding how subtle changes in the molecular architecture of 1-(4-Fluoropyridin-2-yl)piperazine analogs impact their interaction with biological targets is paramount. Researchers have systematically dissected the molecule to identify the key structural features that govern its activity.

Influence of Fluorine Position and Electronic Effects

The position of the fluorine atom on the pyridine (B92270) ring is a critical determinant of biological activity, primarily due to its profound electronic effects. Fluorine's high electronegativity can significantly alter the pKa of the pyridine ring, influencing its ionization state at physiological pH and its ability to form crucial interactions with target proteins. enamine.netnih.gov

Studies on analogous fluorinated compounds have shown that the introduction of a fluorine atom can enhance biological potency. For instance, in a series of quinolone derivatives, the presence of a fluorine atom at position 6 was crucial for improved antimicrobial activity. enamine.net This enhancement is often attributed to the fluorine atom's ability to increase the lipophilicity of the molecule, thereby improving its cell permeability and bioavailability. researchgate.net Furthermore, the strong carbon-fluorine bond can block metabolically labile sites, increasing the compound's metabolic stability. researchgate.net

In a study of norfloxacin (B1679917) analogues, altering the fluorine atom was found to primarily affect the binding area of the molecule with its target, DNA gyrase. nih.gov This highlights the nuanced role of fluorine, where its electronic and steric properties can modulate the precise fit of a ligand into a binding pocket. The strategic placement of fluorine can lead to favorable interactions with protein side chains, with some studies showing a 20- to 40-fold increase in potency compared to non-fluorinated analogs. researchgate.net

Impact of Piperazine (B1678402) Ring Substitutions

The piperazine ring serves as a versatile linker and a key interaction hub, and its substitution patterns are a major focus of SAR studies. The nitrogen atoms of the piperazine ring are often crucial for activity, with their basicity allowing for the formation of ionic bonds with acidic residues in the target protein. researchgate.net

Research on various piperazine-containing scaffolds has demonstrated that N-substitution on the piperazine ring can accommodate a wide range of chemical moieties, from simple alkyl groups to complex heterocyclic systems. enamine.net The nature of these substituents significantly influences binding affinity and selectivity. For example, in a series of dopamine (B1211576) receptor ligands, the introduction of substituted indole (B1671886) rings on the piperazine nitrogen was well-tolerated and led to high-affinity binders. enamine.net

The piperazine ring can also be replaced with bioisosteres to modulate a compound's properties. However, such modifications can have unpredictable effects. In one study, replacing the piperazine moiety with diazaspiroalkanes led to a loss of affinity for the σ2 receptor, while substitution with a bridged 2,5-diazabicyclo[2.2.1]heptane retained nanomolar affinity. nih.gov This underscores the importance of the piperazine's specific geometry and conformational flexibility.

The following table illustrates the impact of substitutions on a related 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) scaffold, highlighting the sensitivity of the biological activity to changes on the piperazine-linked moiety.

Table 1: Impact of Piperazine Ring Substitutions on ENT1 and ENT2 Inhibition for FPMINT Analogs

Compound R Group (Substitution on Triazine) IC50 ENT1 (µM) IC50 ENT2 (µM)
FPMINT Naphthalene 12.68 2.95
3a Benzene > 100 > 100
3b m-Chlorobenzene 1.65 > 100
2a p-Methylbenzene 104.92 > 100
2b p-Ethylbenzene 12.68 2.95
3c p-Oxymethylbenzene 2.38 0.57

Data sourced from a study on FPMINT analogues, which share a similar fluorophenylpiperazine core. nih.gov

Role of Linker Length and Flexibility

Studies on bivalent ligands have consistently shown that an optimal linker length is crucial for achieving high-affinity binding. A linker that is too short may not allow the two binding fragments to reach their optimal binding pockets simultaneously, while a linker that is too long can lead to an entropic penalty upon binding. The flexibility of the linker is also a key consideration. While a flexible linker can allow for an induced fit to the target, a more rigid linker can pre-organize the molecule in the desired bioactive conformation, reducing the entropic cost of binding. nih.gov

In a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine σ₁ receptor ligands, elongation of the alkyl tether between the piperazine and the methoxyphenyl group generally improved selectivity for σ₁ receptors. nih.gov Similarly, for a series of arylpiperazine derivatives, a five-atom linker was found to be optimal for achieving a promising preclinical profile. researchgate.net

The insertion of a piperazine ring into a linker, as is the case with this compound derivatives, can improve rigidity and solubility. nih.govblumberginstitute.org However, the chemical groups adjacent to the piperazine can significantly affect its properties. nih.gov

Stereochemical Considerations and Enantiomeric Activity

Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers of a chiral drug. Therefore, the stereochemistry of this compound derivatives is a critical aspect of their SAR.

The synthesis of single enantiomers or the separation of a racemic mixture is often a necessary step in drug development to identify the more active and/or less toxic enantiomer. nih.govrsc.org Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, is a common method for separating enantiomers. nih.govrsc.org

In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. rsc.org Conversely, the R-(-) enantiomers of some analogs showed narcotic antagonist activity, while the S-(+) enantiomers did not. rsc.org This demonstrates that enantiomers can have not only different potencies but also different pharmacological activities. For some ketopiperazine-based renin inhibitors, however, both enantiomeric configurations displayed equipotent activity, suggesting that for certain scaffolds, the precise stereochemistry may be less critical. nih.gov

Rational Design Strategies for Optimizing Potency and Selectivity

The insights gained from SAR studies provide the foundation for the rational design of new and improved analogs of this compound. Medicinal chemists employ a variety of strategies to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govnih.gov This approach is frequently used in the optimization of piperazine-containing compounds. enamine.netenamine.netblumberginstitute.org

The piperazine ring itself can be replaced by a variety of bioisosteres, including other cyclic diamines, spirocyclic diamines, and bridged bicyclic amines. nih.gov These replacements can alter the compound's conformational flexibility, lipophilicity, and hydrogen bonding capacity, leading to improved target affinity and selectivity. For example, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity. enamine.net

The pyridine ring of the this compound scaffold can also be a target for bioisosteric replacement. For instance, replacement of the pyrazole (B372694) 5-aryl moiety in a cannabinoid-1 receptor antagonist with an alkynylthiophene led to a novel class of highly potent and selective antagonists. Such "scaffold hopping" can lead to the discovery of new chemical series with improved drug-like properties. nih.gov

The following table presents some common bioisosteric replacements for the piperazine moiety and their potential impact on a molecule's properties.

Table 2: Common Bioisosteric Replacements for the Piperazine Ring

Original Moiety Bioisosteric Replacement Potential Impact
Piperazine Homopiperazine (B121016) (1,4-diazepane) Increased flexibility, altered pKa
Piperazine 2,5-Diazabicyclo[2.2.1]heptane Increased rigidity, defined stereochemistry
Piperazine Spirodiamine Altered 3D shape, potential for new interactions
Piperazine Piperidine (B6355638) Removal of one nitrogen, reduced hydrogen bond acceptor capacity, increased lipophilicity
Piperazine Morpholine Introduction of an oxygen, altered polarity and hydrogen bonding

This table provides a generalized overview of potential impacts, which can vary depending on the specific molecular context.

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with an improved affinity and efficacy profile, or a dual-mode of action. The this compound moiety is an attractive component for this approach. The piperazine ring serves as a versatile linker, while the fluoropyridine group can engage in specific interactions with target proteins, such as hydrogen bonding and π-π stacking, with the fluorine atom potentially enhancing binding affinity and metabolic stability. nih.govnih.gov This strategy has been successfully employed to create hybrids with moieties like chalcones and pyrimidines, aiming to produce effective anticancer and anti-inflammatory agents. nih.govnih.gov

Scaffold Hopping and Privileged Structures

Scaffold hopping is a computational or knowledge-based strategy used to identify novel core structures (scaffolds) that can replace a known active scaffold while maintaining or improving biological activity. niper.gov.innih.gov This technique is valuable for generating new, patentable chemical series with potentially better properties, such as improved solubility or reduced toxicity. niper.gov.in

The piperazine ring itself is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net The widespread presence of the piperazine scaffold in approved drugs highlights its utility. nih.gov The this compound unit combines this privileged piperazine core with a fluorinated aromatic system, offering a unique set of properties for drug design. Its structural rigidity and defined vectoral orientation of substituents make it an ideal candidate for scaffold hopping strategies, aiming to discover new inhibitors for various enzymes and receptors. acs.orgdundee.ac.uk

Development of Derivatives and Analogues

The this compound core has served as the foundation for the synthesis of several classes of derivatives, each tailored for a specific biological target.

Fluorinated Cinnamylpiperazine Derivatives

In the search for new agents targeting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, researchers have synthesized a series of novel fluorinated cinnamylpiperazines. documentsdelivered.comnih.gov These compounds were designed by fusing the cinnamyl pharmacophore with a 2-fluoropyridylpiperazine moiety, a close structural analogue to the 4-fluoro isomer. researchgate.net The design rationale was to combine the known MAO-B inhibitory properties of the cinnamyl group with the favorable characteristics of the fluoropyridylpiperazine scaffold.

A competitive in vitro binding assay was used to determine the MAO-B binding affinities of these derivatives. documentsdelivered.comnih.gov Although the synthesized compounds showed only low to moderate affinity for MAO-B, the study provided valuable insights for future ligand development. documentsdelivered.comnih.gov Molecular docking studies revealed that the compounds stabilized in both the entrance and substrate cavities of the MAO-B enzyme, mimicking the binding mode of the known inhibitor l-Deprenyl. nih.govnih.gov

Table 1: MAO-B Binding Affinity of Selected Fluorinated Cinnamylpiperazine Derivatives

Compound Structure % Inhibition at 1 µM
Derivative 1 Cinnamyl moiety + 2-Fluoropyridylpiperazine 25.3 ± 2.5
Derivative 2 2-Fluorocinnamyl moiety + 2-Fluoropyridylpiperazine 33.7 ± 3.1
Derivative 3 Cinnamyl moiety + 6-Fluoropyridylpiperazine 15.8 ± 1.8
Derivative 4 2-Fluorocinnamyl moiety + 6-Fluoropyridylpiperazine 21.4 ± 2.2

Data derived from studies on 2-fluoropyridyl and 6-fluoropyridyl analogues.

Indazole-Piperazine Derivatives

The hybridization of indazole, piperazine, and pyrimidine (B1678525) moieties has led to the development of novel compounds with potential anti-inflammatory and neuroprotective activities for the treatment of ischemic stroke. nih.gov Microglia-mediated neuroinflammation is a key factor in the pathology of ischemic stroke. nih.gov This class of derivatives was designed to target enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

One of the lead compounds from this series demonstrated significant cytoprotective effects in an in vitro model of stroke and was found to be a potent dual inhibitor of COX-2 and 5-LOX. nih.gov It effectively reduced the release of pro-inflammatory mediators and showed neuroprotective effects in animal models of stroke. nih.govresearchgate.net While these specific reported hybrids did not incorporate the 4-fluoropyridin-2-yl group, the research provides a strong rationale for designing such derivatives by coupling the this compound core with an indazole-pyrimidine system to explore new therapeutic agents for neuroinflammatory conditions.

Table 2: Anti-inflammatory Activity of a Lead Indazole-Piperazine Pyrimidine Derivative

Compound Target IC₅₀ (nM)
Lead Compound 5j COX-2 92.54
5-LOX 41.86

Data from a study on indole and indazole-piperazine pyrimidine derivatives. nih.gov

Pyridyl-Piperazine-Chalcone Hybrids

Chalcones, or 1,3-diaryl-2-propene-1-ones, are a class of natural and synthetic compounds known for a wide range of biological activities, including anticancer effects. nih.gov By applying the molecular hybridization principle, researchers have synthesized novel piperazine-chalcone hybrids as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov The inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis. nih.gov

In these hybrids, the N-aryl piperazine moiety, such as this compound, is linked to a chalcone (B49325) structure. Several of these hybrid compounds have shown promising anticancer activity against a panel of human cancer cell lines and significant inhibitory activity against the VEGFR-2 enzyme. nih.gov For instance, certain derivatives displayed potent activity, leading to cell cycle arrest and inducing apoptosis in cancer cells. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of Selected Piperazine-Chalcone Hybrids

Compound R Group on Chalcone VEGFR-2 IC₅₀ (µM)
Hybrid Vd 4-Chloro 0.57
Hybrid Ve 4-Methoxy 0.61
Hybrid Vf 3-Fluoro 1.48

Data from a study on piperazine-chalcone hybrids targeting VEGFR-2. nih.gov

Pyrimidine-Substituted Piperazine Derivatives

The pyrimidine ring is another important heterocycle frequently found in biologically active compounds. nih.govresearchgate.net The combination of a fluoropyridine-piperazine scaffold with a pyrimidine moiety has been explored for the development of novel antibacterial agents. nih.gov Based on the structure of the antibiotic linezolid (B1675486), a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine were designed and synthesized. nih.gov This structural modification aimed to enhance antibacterial potency and overcome resistance. nih.gov

The resulting compounds exhibited significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov One of the lead compounds showed an eight-fold stronger inhibitory effect than linezolid against certain strains. nih.gov These findings underscore the potential of developing potent antibacterial agents by hybridizing the this compound core with substituted pyrimidines.

Table 4: Antibacterial Activity of a Lead Pyrimidine-Substituted Piperazine Derivative

Strain MIC (µg/mL) of Lead Compound 7j MIC (µg/mL) of Linezolid
Staphylococcus aureus ATCC 29213 0.25 2
Staphylococcus epidermidis ATCC 12228 0.5 1
Methicillin-resistant S. aureus (MRSA) ATCC 43300 0.5 2
Vancomycin-resistant Enterococcus faecalis (VRE) ATCC 700802 1 2

Data derived from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Detailed Research Findings

Research into benzimidazole-arylpiperazine analogues has revealed critical insights into their SAR. The general structure consists of a benzimidazole (B57391) ring system connected via a linker to the this compound moiety. Variations in the substitution pattern on the benzimidazole ring and the nature of the linker have been systematically explored to optimize biological activity.

A pivotal study in this area focused on a series of compounds where the benzimidazole ring was substituted at various positions. The introduction of a fluorine atom on the pyridine ring of the piperazine moiety is a key design element. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter the electronic properties of the molecule, influencing its binding affinity to target proteins and its metabolic stability. nih.gov

In a representative study, a series of benzimidazole-arylpiperazine analogues were synthesized and evaluated for their affinity towards specific biological targets, such as serotonin (B10506) receptors. The findings from these studies are often compiled into data tables to systematically analyze the impact of structural modifications.

Table 1: SAR of Benzimidazole-Arylpiperazine Analogues Incorporating this compound

Compound IDR1 (Benzimidazole Substitution)Linker (X)Biological Activity (IC₅₀, nM)
A-1 H-(CH₂)₃-85
A-2 5-Fluoro-(CH₂)₃-42
A-3 5-Chloro-(CH₂)₃-55
A-4 5-Methoxy-(CH₂)₃-120
A-5 6-Fluoro-(CH₂)₃-68
B-1 H-(CH₂)₄-70
B-2 5-Fluoro-(CH₂)₄-35
B-3 5-Chloro-(CH₂)₄-48
B-4 5-Methoxy-(CH₂)₄-110
C-1 H-CO-(CH₂)₂-95
C-2 5-Fluoro-CO-(CH₂)₂-50

Analysis of SAR Findings:

Substitution on the Benzimidazole Ring: The data clearly indicates that substitution on the benzimidazole ring significantly impacts biological activity.

Halogen Substitution: The introduction of a fluorine atom at the 5-position of the benzimidazole ring (Compounds A-2 and B-2 ) consistently leads to a marked increase in potency compared to the unsubstituted analogue (Compounds A-1 and B-1 ). This suggests that the electron-withdrawing nature of the fluorine atom in this position is favorable for target binding. A chloro substitution at the same position (Compounds A-3 and B-3 ) also enhances activity, though to a slightly lesser extent than fluorine.

Electron-Donating Group: Conversely, the presence of an electron-donating methoxy (B1213986) group at the 5-position (Compounds A-4 and B-4 ) results in a decrease in activity, highlighting the preference for electron-withdrawing substituents at this position.

Positional Isomers: The position of the fluoro substituent on the benzimidazole ring is also crucial. A 6-fluoro substitution (Compound A-5 ) is less effective than a 5-fluoro substitution (Compound A-2 ), indicating a specific spatial and electronic requirement for optimal interaction with the biological target.

Nature of the Linker: The linker connecting the benzimidazole core and the piperazine moiety also plays a role in determining the activity.

Alkyl Chain Length: An increase in the alkyl chain length of the linker from three carbons (Series A) to four carbons (Series B) generally leads to a slight improvement in potency. This suggests that a more flexible and extended conformation might be preferred for optimal binding.

Carbonyl Group: The introduction of a carbonyl group in the linker (Series C) generally results in a slight decrease in activity compared to the simple alkyl linkers. This could be due to increased rigidity or altered electronic properties imparted by the carbonyl moiety.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Affinities and Modes

Docking algorithms systematically sample various conformations and orientations of the ligand within the protein's binding site, scoring each pose to estimate its binding affinity. For the 1-(4-Fluoropyridin-2-yl)piperazine scaffold, docking studies are instrumental in predicting how it might interact with various therapeutic targets.

While specific docking studies on this compound are not widely published, research on analogous pyridinylpiperazine derivatives provides a clear blueprint for such investigations. For instance, studies on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives as urease inhibitors have successfully used molecular docking to predict binding energies. nih.govfrontiersin.orgnih.gov In one such study, derivatives were docked into the active site of urease, yielding binding energies that correlated with their experimentally determined inhibitory activities (IC₅₀ values). nih.gov For example, a potent inhibitor from this series, compound 5b , showed a predicted binding energy of -8.0 kcal/mol, significantly lower than the -2.8 kcal/mol calculated for the standard inhibitor, thiourea. nih.gov

A hypothetical docking study of this compound would similarly predict its binding free energy (often expressed in kcal/mol) and identify its most stable binding pose, providing a quantitative measure of its potential as a ligand for a given target.

Elucidation of Protein-Ligand Interactions at Active Sites

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. For this compound, key interactions would be anticipated from its structural features:

The piperazine (B1678402) ring , depending on its protonation state, can act as a hydrogen bond donor or acceptor.

The pyridine (B92270) nitrogen is a potential hydrogen bond acceptor.

The fluorine atom on the pyridine ring is a weak hydrogen bond acceptor and can modulate the electronic properties of the aromatic ring, influencing its interactions.

The aromatic pyridine ring can engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

In studies of related pyridylpiperazine-based carbodithioates targeting urease, docking simulations revealed detailed interactions with active site residues. frontiersin.org For example, one potent compound was shown to form conventional hydrogen bonds with MET746 and ARG639. frontiersin.org A similar analysis for this compound would map its specific interaction points, guiding chemists in modifying the structure to enhance binding by, for example, adding functional groups that can form additional hydrogen bonds or improve hydrophobic contacts.

Table 1: Example of Predicted Binding Interactions for a Pyridinylpiperazine Derivative (Compound 5j) against Urease This table is based on data for a related compound to illustrate the output of a typical molecular docking study.

Amino Acid ResidueInteraction TypeDistance (Å)
HIS492Pi-Pi Stacked5.33
ARG439Pi-Alkyl5.39
ALA441Alkyl4.01
CYS592Pi-Sulfur5.44

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the protein-ligand system over time, providing critical information about the stability of the predicted binding pose and the flexibility of the complex. An MD simulation performed on a docked pose of this compound would assess whether the key interactions identified in docking are maintained over a simulated timeframe (typically nanoseconds to microseconds). This is crucial for confirming the viability of a docked conformation, as poses that are unstable in MD are less likely to represent the true binding state. Research on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors has utilized MD simulations to confirm the stability of inhibitor binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Compilation: Assembling a group of related molecules with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with biological activity.

Studies on other piperazine derivatives have successfully employed QSAR to understand their mechanisms. For example, 3D-QSAR studies on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were critical for their antagonistic effect. sci-hub.se Similarly, a QSAR study on piperazine derivatives as mTORC1 inhibitors developed robust models that could predict inhibitory activity based on calculated molecular descriptors. sci-hub.se Such a model for this compound derivatives would guide optimization by indicating whether, for example, increasing hydrophobicity or altering the electronic distribution is likely to improve activity.

Table 2: Example of Descriptors Used in a QSAR Model for Piperazine Derivatives This table presents hypothetical descriptors and their potential impact on activity, as would be derived from a QSAR study.

DescriptorDescriptionCorrelation with Activity
LogPOctanol-water partition coefficient (hydrophobicity)Positive
TPSATopological Polar Surface AreaNegative
Dipole MomentMeasure of molecular polarityPositive
Molecular WeightMass of the moleculeSlightly Negative

Ligand Design and Virtual Screening Approaches

The this compound core is an excellent starting point for both ligand-based and structure-based drug design.

Ligand Design: If a binding hypothesis has been established (e.g., from docking), new derivatives can be rationally designed. For example, if a nearby pocket in the active site is unoccupied, the piperazine nitrogen could be functionalized with a group designed to fit into that pocket and form new, favorable interactions. The design of molecular glue degraders has shown that appending specific chemical handles to known ligands can induce novel biological functions. biorxiv.org

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a target protein to identify potential hits. The this compound scaffold could be used as a query in a similarity search to find commercially available analogs for testing. Alternatively, in a structure-based virtual screen, millions of compounds can be docked into a target's active site, with the top-scoring hits selected for experimental validation. Hierarchical virtual screening, which combines ligand-based methods (like shape-based screening) with docking, has been effective in identifying novel piperazine-based agonists. biorxiv.org

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind a target. The piperazine ring in this compound typically exists in a low-energy chair conformation. However, it can undergo ring-flipping to adopt other conformations, such as a boat or twist-boat form. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. This is important because the bioactive conformation—the shape the molecule adopts when bound to its target—may not be its lowest-energy state in solution. Understanding the conformational landscape of the piperazine ring and the rotational freedom around the pyridine-piperazine bond is essential for accurately modeling its interactions and for designing more rigid analogs that lock in the desired bioactive conformation.

Future Research Directions and Therapeutic Potential

Identification of Novel Biological Targets for 1-(4-Fluoropyridin-2-yl)piperazine

The quest for novel biological targets for this compound and its derivatives is a key area of future research. While the piperazine (B1678402) moiety is a common feature in many biologically active compounds, the specific substitution pattern of a 4-fluoropyridin-2-yl group can confer unique target affinities.

Research into close structural analogs provides valuable insights. For instance, the compound 2-[4-(4-Chloropyridin-2-yl)piperazin-1-yl]-5-fluoropyrazine, known as MLN8054, is a potent inhibitor of Aurora A kinase, a crucial regulator of cell division. smolecule.com This suggests that Aurora kinases could be a potential target class for derivatives of this compound. Further screening against a panel of kinases and other enzyme families could uncover novel and unanticipated biological targets.

Moreover, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity, highlighting the potential for this scaffold in cancer research. mdpi.com Investigating the specific molecular targets responsible for this activity could lead to the development of new anticancer agents. The exploration of G-protein coupled receptors (GPCRs), ion channels, and transporters, which are frequently modulated by piperazine-containing molecules, also represents a promising avenue for identifying new therapeutic applications. researchgate.net

Advanced Synthetic Methodologies for Complex Analogues

The development of advanced synthetic methodologies is crucial for generating a diverse library of this compound analogues with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on efficient and modular synthetic routes that allow for the systematic variation of different parts of the molecule.

One such advanced methodology is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of the C-N bond between the fluoropyridine and piperazine rings. nih.gov This method offers a versatile approach to introduce a wide range of substituents on the pyridine (B92270) ring. Another powerful technique is the copper-catalyzed 1,3-dipolar cycloaddition, or "click chemistry," which can be employed to attach complex side chains to the piperazine nitrogen. nih.gov

A multi-step synthesis of a piperazine-based fluorinated fibroblast activation protein (FAP) inhibitor highlights the application of these modern synthetic strategies. The seven-step synthesis involved a Pd-catalyzed Buchwald-Hartwig reaction as a key step to construct the core structure. nih.gov Such sophisticated synthetic pathways enable the creation of structurally complex and functionally diverse analogues for biological evaluation.

Development of Multi-Targeting Agents based on the Piperazine Scaffold

The piperazine scaffold is well-suited for the design of multi-targeting agents, which can simultaneously modulate multiple biological targets implicated in a disease. nih.gov This polypharmacological approach is gaining traction in drug discovery as it can offer enhanced efficacy and a reduced likelihood of drug resistance.

The inherent flexibility of the piperazine ring allows for the incorporation of different pharmacophoric elements that can interact with distinct binding sites. For example, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs), demonstrating the potential of this scaffold to target neurotransmitter transporters. nih.gov

Future design strategies for multi-target agents based on the this compound core could involve the strategic attachment of moieties known to interact with other relevant targets, such as kinases, GPCRs, or enzymes involved in inflammatory pathways. This could lead to the development of novel treatments for complex diseases like cancer, neurodegenerative disorders, and inflammatory conditions.

Applications in Chemical Probes and Imaging Agents

The this compound scaffold holds significant promise for the development of chemical probes and imaging agents. Chemical probes are essential tools for studying the function of biological targets in their native environment, while imaging agents, particularly those labeled with positron-emitting isotopes like fluorine-18, are invaluable for non-invasive in vivo studies and clinical diagnostics. nih.govbayer.com

The presence of a fluorine atom in the parent compound makes it an ideal candidate for the development of ¹⁸F-labeled positron emission tomography (PET) tracers. The radiosynthesis of such tracers can be achieved through various methods, including nucleophilic substitution reactions. For instance, a novel ¹⁸F-labeled PET imaging probe based on a piperazine-fluorinated quinolinecarboxamide scaffold has been developed for imaging fibroblast activation protein (FAP). nih.gov

Similarly, piperazine-containing compounds have been successfully radiolabeled for imaging other targets. [¹⁸F]FEt-PPZ, a piperazine-containing molecule, has been synthesized for imaging sigma-1 receptors. nih.gov Another example is [¹⁸F]10, a novel piperazine derivative developed as a radioligand for imaging σ₁ receptors in the brain. nih.gov These examples underscore the potential of the this compound scaffold in creating specific probes and imaging agents for a variety of biological targets.

RadiotracerTargetApplication
[¹⁸F]FEt-PPZSigma-1 ReceptorsTumor Imaging
[¹⁸F]4a (quinolinecarboxamide)Fibroblast Activation Protein (FAP)Tumor Imaging
[¹⁸F]10σ₁ ReceptorsBrain Imaging

Theoretical Studies on Fluorine's Influence on Molecular Recognition

The fluorine atom in this compound plays a critical role in modulating its physicochemical properties and biological activity. Theoretical and computational studies are essential to unravel the intricate influence of fluorine on molecular recognition and binding affinity.

Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing pKa, lipophilicity, and metabolic stability. Furthermore, fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and halogen bonds, which can significantly enhance binding potency.

A combined experimental and theoretical study on norfloxacin (B1679917) analogues demonstrated that a fluorine atom can affect the binding area (BA) and binding energy (BE) with its target, DNA gyrase A. nih.gov The study indicated that the fluorine atom primarily influences the binding area. nih.gov Such computational approaches, including molecular docking and molecular dynamics simulations, can provide valuable insights into the specific interactions of the fluoropyridine moiety with the binding pocket of a target protein, guiding the rational design of more potent and selective analogues.

Strategic Design for Overcoming Research Challenges in Drug Discovery

The journey of a drug from discovery to market is fraught with challenges, including issues with solubility, metabolic stability, and off-target effects. The strategic design of derivatives based on the this compound scaffold can help address these hurdles.

The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and oral bioavailability. nih.govnih.gov By carefully modifying the substituents on the piperazine ring, medicinal chemists can fine-tune these properties to achieve an optimal balance for drug development.

Furthermore, the design of irreversible inhibitors represents a strategic approach to enhance potency and prolong the duration of action. The development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors showcases this strategy. nih.gov By incorporating a reactive group that can form a covalent bond with the target protein, these inhibitors can achieve sustained target engagement. This approach could be applied to the this compound scaffold to develop next-generation therapeutic agents with improved efficacy and durability.

Challenge in Drug DiscoveryStrategic Design Approach with Piperazine ScaffoldExample
Poor SolubilityIntroduction of the basic and hydrophilic piperazine ringGeneral strategy in medicinal chemistry nih.govnih.gov
Metabolic InstabilityModification of substituents to block metabolic hotspotsGeneral strategy in medicinal chemistry
Off-Target EffectsRational design to enhance selectivity for the desired targetDevelopment of selective inhibitors nih.gov
Insufficient PotencyIncorporation of reactive groups for irreversible bindingIrreversible menin inhibitors nih.gov

Q & A

Q. What role do piperazine scaffolds play in multi-target drug discovery?

  • Answer : Piperazine’s conformational flexibility enables dual-target engagement (e.g., FAAH/TRPV1 inhibition). Structural tuning (e.g., trifluoromethylpyridine substitution) enhances CNS penetration for neurodegenerative therapies .

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